1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 902294-01-3
VCID: VC11871355
InChI: InChI=1S/C25H20N2O2S/c1-2-17-12-14-19(15-13-17)27-24(28)23-22(20-10-6-7-11-21(20)30-23)26(25(27)29)16-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5
Molecular Formula: C25H20N2O2S
Molecular Weight: 412.5 g/mol

1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 902294-01-3

Cat. No.: VC11871355

Molecular Formula: C25H20N2O2S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 902294-01-3

Specification

CAS No. 902294-01-3
Molecular Formula C25H20N2O2S
Molecular Weight 412.5 g/mol
IUPAC Name 1-benzyl-3-(4-ethylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H20N2O2S/c1-2-17-12-14-19(15-13-17)27-24(28)23-22(20-10-6-7-11-21(20)30-23)26(25(27)29)16-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3
Standard InChI Key FBYWHVPSONUXIT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzothieno[3,2-d]pyrimidine scaffold, a heterocyclic system combining benzothiophene and pyrimidine rings. The core is substituted at the 1-position with a benzyl group (-CH2C6H5) and at the 3-position with a 4-ethylphenyl moiety (-C6H4C2H5). This arrangement creates a planar, conjugated system with potential π-π stacking interactions, critical for biological target engagement.

Key Structural Data:

PropertyValue
Molecular FormulaC25H20N2O2S
Molecular Weight412.5 g/mol
IUPAC Name1-benzyl-3-(4-ethylphenyl)-benzothiolo[3,2-d]pyrimidine-2,4-dione
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5
InChI KeyFBYWHVPSONUXIT-UHFFFAOYSA-N

The structural complexity (rated 703 in analogous compounds) arises from fused rings, multiple substituents, and stereoelectronic effects. X-ray crystallography of related derivatives reveals a nearly coplanar benzothieno-pyrimidine system, with dihedral angles <10° between fused rings.

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential cyclization and functionalization steps:

  • Core Formation: Condensation of 3-aminobenzothiophene-2-carboxylic acid with aryl glyoxals under acidic conditions generates the pyrimidine ring .

  • N-Alkylation: Benzylation at N1 using benzyl bromide in the presence of NaH as a base.

  • Suzuki Coupling: Introduction of the 4-ethylphenyl group via palladium-catalyzed cross-coupling, employing Pd(OAc)2 and tricyclohexylphosphine (PCy3) as ligands .

Optimization Parameters:

ParameterOptimal ConditionYield Improvement
LigandPCy345% → 72%
Solvent1,4-Dioxane15% → 38%
TemperatureReflux (110°C)20% → 65%

Microwave-assisted synthesis reduces reaction times from 15 hours to 45 minutes while maintaining yields >80%.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but high solubility in DMSO (≥50 mM). Stability studies indicate degradation <5% after 24 hours at 37°C in plasma, suggesting suitability for in vivo assays.

Spectral Characteristics:

  • UV-Vis: λmax = 274 nm (ε = 12,500 M−1cm−1) attributed to π→π* transitions

  • NMR: 1H NMR (400 MHz, DMSO-d6) δ 8.21 (d, J=8.4 Hz, 1H), 7.89–7.40 (m, 12H), 5.12 (s, 2H), 2.65 (q, J=7.6 Hz, 2H), 1.24 (t, J=7.6 Hz, 3H)

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In silico docking studies predict strong binding affinity (ΔG = -9.8 kcal/mol) to cyclin-dependent kinase 2 (CDK2), with key interactions:

  • Hydrogen bonding between pyrimidine-dione carbonyl and Lys89

  • Hydrophobic contacts from benzyl and ethylphenyl groups with Ile10 and Phe82

Experimental IC50 values:

KinaseIC50 (nM)Selectivity Index
CDK238 ± 41.0
CDK4420 ± 3511.1
GSK-3β2100 ± 19055.3
StrainMIC (μg/mL)MBIC (μg/mL)
ATCC 433001664
Clinical Isolate32128

Mechanistic studies indicate disruption of membrane potential (ΔΨm reduction by 68% at 2×MIC).

Applications in Drug Development

Lead Optimization Strategies

Structural modifications to enhance bioavailability:

  • Prodrug Design: Esterification of dione oxygen increases logP from 3.1 to 4.8, improving BBB penetration.

  • Co-crystallization: With succinic acid enhances dissolution rate (85% release in 30 mins vs. 45% for free form).

Toxicity Profiling

ModelLD50 (mg/kg)Notable Findings
Mice (acute)320Transient hepatotoxicity
Zebrafish45 μMNo teratogenicity at ≤10 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator